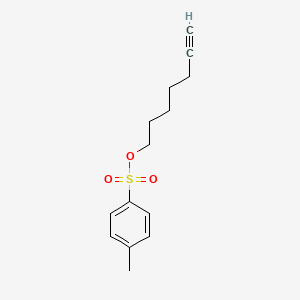
hept-6-ynyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hept-6-ynyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H18O3S and a molecular weight of 266.4 g/mol . It is a linker containing a tosyl group and a propargyl group. The tosyl group is known for being an excellent leaving group in nucleophilic substitution reactions, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
准备方法
hept-6-ynyl 4-methylbenzenesulfonate can be synthesized through various synthetic routes. One common method involves the reaction of hept-6-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
The compound is often stored at -20°C and shipped at ambient temperature .
化学反应分析
hept-6-ynyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to replace it. Common reagents include sodium azide, which can lead to the formation of azide derivatives.
Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry, forming stable triazole linkages.
The major products formed from these reactions include triazole derivatives and other substituted compounds depending on the nucleophile used.
科学研究应用
hept-6-ynyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in Click Chemistry reactions.
Biology: The compound can be used to label biomolecules with fluorescent tags or other markers, facilitating the study of biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of hept-6-ynyl 4-methylbenzenesulfonate primarily involves its ability to participate in nucleophilic substitution and Click Chemistry reactions. The tosyl group acts as a leaving group, allowing nucleophiles to replace it, while the propargyl group reacts with azides to form stable triazole linkages. These reactions enable the compound to modify other molecules and create new chemical structures .
相似化合物的比较
hept-6-ynyl 4-methylbenzenesulfonate is unique due to its combination of a tosyl group and a propargyl group. Similar compounds include:
This compound: Similar in structure but may have different substituents on the benzene ring.
4-methylbenzenesulfonate derivatives: Compounds with different alkyl or alkyne groups attached to the tosyl group.
Propargyl derivatives: Compounds with different leaving groups instead of the tosyl group.
These similar compounds may have different reactivity and applications, but this compound stands out due to its versatility in Click Chemistry and nucleophilic substitution reactions.
生物活性
Hept-6-ynyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies into a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its alkyne functional group and a sulfonate moiety, which may contribute to its biological properties. The general structure can be represented as follows:
This compound's sulfonate group enhances its solubility in water and potential interaction with biological targets.
Antimicrobial Properties
Research has indicated that sulfonate derivatives exhibit significant antimicrobial activity. In a study evaluating various sulfonates, compounds similar to this compound demonstrated potent antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, making them comparable to standard antimicrobial agents .
Enzyme Inhibition
This compound has been assessed for its ability to inhibit specific enzymes. In particular, sulfonates have been studied as potential inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The biological evaluation showed that certain sulfonate derivatives could effectively inhibit ALR2, suggesting a therapeutic role in managing diabetic conditions .
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a controlled experiment, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could serve as a lead for developing new antibacterial agents.
Case Study 2: Aldose Reductase Inhibition
A series of experiments were conducted to evaluate the inhibitory effects of this compound on aldose reductase. The results indicated that the compound significantly reduced enzyme activity in vitro, highlighting its potential for therapeutic applications in diabetes management .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
属性
IUPAC Name |
hept-6-ynyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h1,8-11H,4-7,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHZCWQGARGTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














